molecular formula C11H10FN3O3 B13580413 6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide

6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide

Cat. No.: B13580413
M. Wt: 251.21 g/mol
InChI Key: BMTSBQSXGFHUKD-UHFFFAOYSA-N
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Description

6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, an oxo group, and a spiro linkage between an azetidine and a benzoxazine ring system. The compound’s molecular formula is C11H10FN3O3, and it has a molecular weight of 251.22 g/mol .

Preparation Methods

The synthesis of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide typically involves multiple steps, including the formation of the azetidine and benzoxazine rings, followed by their spiro linkage. The synthetic route may involve the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through condensation reactions involving aniline derivatives and formaldehyde.

    Spiro Linkage Formation: The azetidine and benzoxazine rings are linked through a spiro junction, often involving nucleophilic substitution reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

6-fluoro-2-oxospiro[1H-3,1-benzoxazine-4,3'-azetidine]-1'-carboxamide

InChI

InChI=1S/C11H10FN3O3/c12-6-1-2-8-7(3-6)11(18-10(17)14-8)4-15(5-11)9(13)16/h1-3H,4-5H2,(H2,13,16)(H,14,17)

InChI Key

BMTSBQSXGFHUKD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C(=O)N)C3=C(C=CC(=C3)F)NC(=O)O2

Origin of Product

United States

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